Cas no 2329072-57-1 (2-(3,3-difluoroazetidine-1-carbonyl)pyrazine)

2-(3,3-difluoroazetidine-1-carbonyl)pyrazine 化学的及び物理的性質
名前と識別子
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- F6543-0516
- (3,3-difluoroazetidin-1-yl)(pyrazin-2-yl)methanone
- 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine
-
- インチ: 1S/C8H7F2N3O/c9-8(10)4-13(5-8)7(14)6-3-11-1-2-12-6/h1-3H,4-5H2
- InChIKey: NKMNDPXOSFUMAH-UHFFFAOYSA-N
- ほほえんだ: FC1(CN(C(C2C=NC=CN=2)=O)C1)F
計算された属性
- せいみつぶんしりょう: 199.05571818g/mol
- どういたいしつりょう: 199.05571818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6543-0516-20mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-10mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-15mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-2μmol |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-10μmol |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-1mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6543-0516-5mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-4mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6543-0516-30mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6543-0516-40mg |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine |
2329072-57-1 | 40mg |
$210.0 | 2023-09-08 |
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(3,3-difluoroazetidine-1-carbonyl)pyrazineに関する追加情報
Introduction to 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine (CAS No. 2329072-57-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(3,3-difluoroazetidine-1-carbonyl)pyrazine (CAS No. 2329072-57-1) is a novel heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms, which is further functionalized with a 3,3-difluoroazetidine-1-carbonyl moiety. The presence of fluorine atoms and the azetidine group introduces distinct electronic and steric properties, making it a valuable scaffold for designing bioactive molecules.
The structural framework of 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine imparts exceptional reactivity and versatility, enabling its incorporation into various pharmacophores. The difluoroazetidine-1-carbonyl group is particularly noteworthy, as it serves as a versatile intermediate in organic synthesis, facilitating the formation of amide bonds and other covalent linkages essential for drug development. This structural motif has been extensively explored in the design of protease inhibitors, kinase inhibitors, and other therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. The pyrazine core in 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine is particularly well-suited for this purpose, as it can be readily modified to target specific biological pathways. For instance, pyrazine derivatives have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation.
One of the most compelling aspects of 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine is its potential application in drug discovery. The compound’s ability to undergo selective functionalization allows researchers to tailor its properties for specific therapeutic applications. Recent studies have demonstrated its utility in developing small-molecule inhibitors that disrupt key signaling pathways implicated in neurological disorders. The fluorinated azetidine group enhances the compound’s binding affinity to target proteins while minimizing off-target effects, making it an attractive candidate for further development.
The synthetic accessibility of 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine is another critical factor contributing to its significance in medicinal chemistry. The compound can be synthesized through multi-step reactions involving readily available starting materials, including fluorinated precursors and pyrazine derivatives. This accessibility enables rapid screening of analogs and optimization of lead compounds without excessive computational or experimental burden.
Moreover, the biological activity of 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine has been extensively evaluated in preclinical studies. Research has shown that this compound exhibits potent inhibitory effects on various enzymes and receptors relevant to human diseases. For example, it has demonstrated efficacy against cyclin-dependent kinases (CDKs), which are overexpressed in many cancers and play a crucial role in cell cycle regulation. Additionally, the compound has shown promise in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
The pharmacokinetic profile of 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine is another area of interest. Due to the presence of fluorine atoms, the compound exhibits improved stability under physiological conditions, leading to prolonged half-life and enhanced bioavailability. This characteristic is particularly advantageous for therapeutic applications requiring sustained drug delivery.
In conclusion, 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine (CAS No. 2329072-57-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for designing novel therapeutics targeting various human diseases. As research continues to uncover new applications for this compound, 2-(3,3-difluoroazetidine-1-carbonyl)pyrazine is poised to play a pivotal role in the development of next-generation pharmaceuticals.
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